Serine Hydrolase Inhibitor-7

Description

Diversity and Classification of Serine Hydrolases in Biological Systems

The serine hydrolase superfamily is remarkably diverse, with its members playing crucial roles in a vast array of biological processes. researchgate.netnih.gov Their classification is based on their substrate specificity and the nature of the bond they cleave.

Subfamily Categorization: Lipases, Esterases, Amidases, Peptidases, and Proteases

The major subfamilies of serine hydrolases include:

Lipases: These enzymes are critical for the metabolism of lipids. They hydrolyze ester bonds in triglycerides and other lipids. wikipedia.orgbiorxiv.org Lipases can be further categorized as extracellular (e.g., pancreatic lipase (B570770), hepatic lipase) and intracellular (e.g., hormone-sensitive lipase, monoacylglycerol lipase). wikipedia.org

Esterases: This broad category includes enzymes that hydrolyze ester bonds in a variety of small molecules. nih.govnih.gov A prominent example is acetylcholinesterase, which plays a vital role in neurotransmission by breaking down the neurotransmitter acetylcholine (B1216132). wikipedia.org

Amidases: These enzymes cleave amide bonds. nih.govbiorxiv.org Fatty acid amide hydrolase (FAAH) is a well-studied amidase involved in the degradation of endocannabinoid signaling molecules. wikipedia.org

Peptidases and Proteases: This large group of enzymes catalyzes the hydrolysis of peptide bonds in proteins and peptides. nih.govnih.govnih.gov They are essential for processes ranging from digestion (e.g., trypsin, chymotrypsin) to blood clotting and immune responses. nih.govnih.gov They can be classified based on their cleavage site as exopeptidases, which cleave at the ends of a polypeptide chain, or endopeptidases, which cleave internal peptide bonds. youtube.com

Evolutionary Conservation and Structural Features

Despite their functional diversity, serine hydrolases exhibit significant evolutionary conservation, particularly in their core catalytic machinery. researchgate.net The catalytic triad (B1167595) (or in some cases, a dyad) is a highly conserved feature. nih.govnih.gov The majority of these enzymes adopt a canonical α/β-hydrolase fold, which consists of a central β-sheet surrounded by α-helices. nih.gov This structural framework provides the scaffold for the precise positioning of the catalytic residues. However, there is also considerable structural diversity within the superfamily, with other folds such as the SGNH hydrolase family and distinct structural motifs that contribute to their wide range of substrate specificities. nih.govoup.com Statistical analysis of correlated evolution between amino acids has revealed that proteins like the S1A serine proteases can be decomposed into quasi-independent groups of correlated amino acids, termed "protein sectors," which are physically connected in the tertiary structure and have distinct functional roles. nih.gov

Fundamental Roles of Serine Hydrolases in Mammalian Physiology

Serine hydrolases are integral to a multitude of physiological processes in mammals, underscoring their academic and therapeutic significance. acs.orgnih.govnih.gov

Central Roles in Lipid Metabolism and Homeostasis

Serine hydrolases are central players in the intricate network of lipid metabolism, governing the synthesis, degradation, and transport of lipids. nih.govsunyempire.edu

Dietary Fat Digestion and Absorption: Extracellular lipases, such as pancreatic lipase, are secreted into the digestive tract to break down dietary triglycerides into fatty acids and monoglycerides (B3428702) that can be absorbed by the intestines. acs.org

Lipid Storage and Mobilization: Intracellular lipases, like hormone-sensitive lipase (HSL) and adipose triglyceride lipase (ATGL), regulate the breakdown of stored triglycerides in adipose tissue, releasing fatty acids into the bloodstream to be used as an energy source by other tissues. nih.gov

Cholesterol Metabolism: Lysosomal acid lipase (LIPA) is crucial for the hydrolysis of cholesteryl esters and triglycerides from internalized lipoprotein particles, thereby regulating cellular cholesterol levels. acs.org

Regulation of Cellular Signaling Pathways

Many serine hydrolases are key regulators of cellular signaling pathways by controlling the levels of bioactive lipid and peptide signaling molecules. nih.govacs.org

Endocannabinoid System: Fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MGLL) are the primary enzymes responsible for the degradation of the endocannabinoid signaling lipids anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively, thereby terminating their signaling. nih.gov

Neurotransmission: Acetylcholinesterase terminates cholinergic neurotransmission by rapidly hydrolyzing acetylcholine in the synaptic cleft. nih.gov

Incretin (B1656795) Hormone Regulation: Dipeptidyl peptidase-4 (DPP-4) inactivates the incretin hormone glucagon-like peptide-1 (GLP-1), which is involved in regulating blood glucose levels. nih.gov

Modulators of Immune Responses and Inflammation

Serine hydrolases, particularly proteases, are critical modulators of both innate and adaptive immune responses and are deeply involved in the inflammatory process. nih.govresearchgate.net

Complement Activation: Serine proteases of the complement system are essential for this crucial arm of the innate immune response, leading to the opsonization of pathogens and the formation of the membrane attack complex. nih.gov

Neutrophil Function: Neutrophil serine proteases, such as elastase and cathepsin G, are released upon neutrophil activation and can process cytokines and chemokines, thereby fine-tuning the inflammatory response. wustl.edu

Inflammation Resolution: Some serine hydrolases contribute to the resolution of inflammation. For example, the hydrolysis of pro-inflammatory lipid mediators can dampen the inflammatory cascade. wikipedia.org The amino acid serine itself has been shown to modulate inflammation by affecting the synthesis of the antioxidant glutathione. northwestern.edu

Involvement in Neurobiological Processes

Serine hydrolases are critical regulators of numerous neurobiological processes, modulating everything from neurotransmission to neuroinflammation. nih.govcshlpress.com They are responsible for the metabolism of a diverse range of chemical messengers in the central nervous system. cshlpress.com This includes the breakdown of neurotransmitters like acetylcholine by acetylcholinesterase, and the regulation of lipid signaling molecules such as the endocannabinoids. cshlpress.comcolumbia.edu For instance, the serine hydrolase monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. columbia.edu By controlling the levels of these signaling molecules, serine hydrolases influence neuronal plasticity, synaptic function, and the cellular pathways underlying learning and memory. cshlpress.comelsevier.com The dysregulation of these enzymes is often implicated in neurological and psychiatric disorders, making them significant targets for therapeutic investigation. nih.govrutgers.edu

Contribution to Host-Pathogen Interactions and Virulence

The serine hydrolase superfamily plays a multifaceted role in the dynamic interplay between hosts and pathogens. In host organisms, serine proteases are essential components of the innate immune response and blood coagulation cascades. stanford.edunih.gov Conversely, pathogenic bacteria and viruses utilize their own serine hydrolases to facilitate their life cycle, enhance virulence, and develop drug resistance. stanford.edu For example, certain viral proteins must be cleaved by host cell serine proteases, such as furin, to become active and facilitate viral entry and replication. frontiersin.org Pathogens can also secrete serine proteases that degrade host tissues or modulate the host's immune response to their advantage. nih.gov Given their critical functions in both host defense and pathogen infectivity, serine hydrolases are a key area of study for understanding and combating infectious diseases. stanford.edunih.gov

Rationale for Investigating Serine Hydrolase Inhibitors as Chemical Probes in Research

Despite the large size of the serine hydrolase superfamily, the precise biological roles and natural substrates of many of its members remain unknown. stanford.edu Selective inhibitors are indispensable tools, acting as chemical probes to explore the function of these enzymes within complex biological systems. stanford.edu By specifically blocking the activity of a single serine hydrolase, researchers can observe the resulting biochemical and physiological changes, thereby linking the enzyme to specific pathways or disease states. stanford.edu Techniques like Activity-Based Protein Profiling (ABPP) utilize broad-spectrum probes to monitor the activity state of entire enzyme families and to screen for highly selective inhibitors. stanford.edu

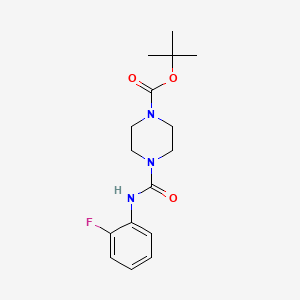

Serine Hydrolase Inhibitor-7 (SHI-7), chemically known as tert-Butyl 4-((2-fluorophenyl)carbamoyl)piperazine-1-carboxylate, is a small molecule fragment designed to react with serine hydrolases. Its structure is based on a carbamate (B1207046) chemotype, a class of compounds known to act as irreversible inhibitors by covalently modifying the active site serine of these enzymes. nih.govacs.org While specific research on SHI-7 is not extensively documented, its chemical nature places it in the category of research tools developed for the functional characterization of this enzyme class.

Addressing Functional Ambiguity of Underexplored Serine Hydrolases

A significant portion of the over 200 serine hydrolases in the human body are considered functionally uncharacterized. nih.gov This ambiguity presents a major hurdle in understanding cellular metabolism and pathology. Chemical probes, such as inhibitors built upon versatile scaffolds like carbamates, are crucial for systematically assigning functions to these enigmatic enzymes. nih.gov The development of inhibitor libraries allows for screening against numerous hydrolases simultaneously, which can reveal potent and selective leads for previously "orphan" enzymes. An inhibitor that selectively targets one of these underexplored hydrolases can be used to perturb its function in cells and animal models, helping to identify its endogenous substrates and its role in health and disease. stanford.edu

Utility in Elucidating Biological Pathway Mechanisms

Selective inhibitors serve as powerful instruments for dissecting complex biological pathways. By inhibiting a specific serine hydrolase, scientists can create a "pharmacological knockout" that mimics a genetic deletion, allowing for the study of acute effects without the potential for developmental compensation. stanford.edu This approach is invaluable for confirming the role of an enzyme in a known pathway or for uncovering entirely new signaling cascades. For example, the use of selective inhibitors for the endocannabinoid hydrolases MAGL and FAAH was instrumental in delineating their distinct roles in regulating endocannabinoid signaling in the nervous system. columbia.edu A compound like this compound represents a starting fragment that could be chemically elaborated to create such highly selective probes, enabling researchers to trace the intricate connections within cellular networks.

Structure

3D Structure

Properties

Molecular Formula |

C16H22FN3O3 |

|---|---|

Molecular Weight |

323.36 g/mol |

IUPAC Name |

tert-butyl 4-[(2-fluorophenyl)carbamoyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C16H22FN3O3/c1-16(2,3)23-15(22)20-10-8-19(9-11-20)14(21)18-13-7-5-4-6-12(13)17/h4-7H,8-11H2,1-3H3,(H,18,21) |

InChI Key |

RFQKWAKIXLZEEV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)NC2=CC=CC=C2F |

Origin of Product |

United States |

Future Directions and Challenges in Serine Hydrolase Inhibitor Research

Development of Novel Serine Hydrolase Inhibitor Chemotypes

A primary objective in the field is the development of new chemical scaffolds for serine hydrolase inhibitors. This is essential for targeting the numerous enzymes for which no effective inhibitors currently exist. nih.gov

Expanding Chemical Space for Inhibitor Discovery

The identification of novel chemotypes is critical to overcoming the limitations of existing inhibitor libraries. nih.gov While carbamates and other mechanism-based electrophiles have proven successful, there is a need to explore a wider range of chemical structures. nih.gov Strategies to expand this chemical space include:

High-Throughput Screening of Diverse Libraries: Screening large and diverse compound libraries, including those from academic contributions, can uncover unexpected and novel inhibitor scaffolds. nih.gov A notable example is the discovery of ABL127, a selective inhibitor of protein phosphatase methylesterase-1 (PME-1), which originated from an academic chemistry library without a specific target in mind. nih.gov

"Click Chemistry": This approach allows for the rapid synthesis of large and diverse libraries of compounds. The use of "click chemistry" to generate 1,2,3-triazole ureas has produced potent and selective inhibitors for several serine hydrolases. stanford.edulabmedica.com

Substrate Activity Screening (SAS): This method involves screening libraries of N-acyl aminocoumarins to identify substrates for uncharacterized hydrolases, which can then be converted into inhibitors. nih.gov

Computational Approaches: In silico structure-based screening of large compound databases, such as the ZINC library, can identify novel inhibitor scaffolds. nih.gov This has been applied to serine racemase, leading to the discovery of inhibitors with chemical structures unrelated to previously known ones. nih.gov

Fragment-Based Drug Discovery: This technique can be used to identify small, low-affinity fragments that bind to the enzyme of interest, which can then be optimized into more potent inhibitors.

Tailoring Inhibitors for Specificity and Potency

Once lead compounds are identified, they must be optimized for both high potency and selectivity to be useful as chemical probes or potential therapeutics. nih.govstanford.edu Key strategies for achieving this include:

Iterative Optimization: A process of systematically modifying the structure of a lead compound and testing its activity can lead to significant improvements in both potency and selectivity. nih.gov This has been successfully used to develop selective inhibitors for enzymes like monoacylglycerol lipase (B570770) (MGLL) and α/β-hydrolase domain containing 6 (ABHD6). nih.gov

Modification of the Electrophilic "Warhead": The reactive group that covalently binds to the active site serine can be altered to tune selectivity. stanford.edu Different electrophiles, such as carbamates, ureas, sulfonyl fluorides, and aza-β-lactams, exhibit different reactivity profiles across the serine hydrolase superfamily. nih.govstanford.edu

Structure-Based Design: Utilizing the three-dimensional structure of the target enzyme allows for the rational design of inhibitors that fit precisely into the active site, enhancing both potency and selectivity. nih.gov

Peptide Scaffolds: For serine proteases, peptidic elements can be used to achieve high specificity. stanford.edu Techniques like positional scanning synthetic combinatorial libraries and phage display can identify optimal peptide sequences for selective inhibition. stanford.edunih.gov

Library-versus-Library Screening: Screening a library of inhibitors against a panel of enzymes can rapidly identify selective compounds and reveal unexpected structure-activity relationships. capes.gov.br This approach has shown that sequence similarity between enzymes does not always predict shared inhibitor sensitivity. capes.gov.br

Methodological Advancements in Inhibitor Profiling

The development of sophisticated profiling methods is essential for characterizing the potency and selectivity of new inhibitors across the entire serine hydrolase superfamily. stanford.edu Activity-based protein profiling (ABPP) is a key technology in this area, allowing for the direct assessment of enzyme activity in complex biological samples. nih.govnih.gov

Integration of Multi-Omics Data with ABPP

To gain a more comprehensive understanding of the biological effects of serine hydrolase inhibition, there is a growing trend towards integrating ABPP data with other "omics" datasets, such as genomics, transcriptomics, proteomics, and metabolomics. nih.govfrontiersin.org This integrative approach can:

Identify Downstream Effects: Integrating ABPP with metabolomics can reveal how the inhibition of a specific serine hydrolase alters metabolic pathways.

Elucidate Functional Consequences: Combining ABPP with transcriptomics and proteomics can show how inhibiting a particular enzyme affects gene and protein expression, providing insights into its cellular function. peerj.com

Enhance Target Validation: A multi-omics approach can provide a more complete picture of the consequences of inhibiting a particular enzyme, aiding in the validation of new drug targets. nih.gov

Enhanced Quantitative and Spatiotemporal Resolution in Profiling

Future advancements in inhibitor profiling will focus on improving the quantitative accuracy and the ability to visualize inhibitor effects in living systems with high spatial and temporal resolution. nih.gov

Quantitative Proteomics: The use of advanced mass spectrometry techniques and isobaric tags like TMT or iTRAQ allows for more precise and sensitive quantification of enzyme inhibition, even for low-abundance proteins. nih.govchemrxiv.org

Gel-Free ABPP: Gel-free ABPP methods, such as active site peptide profiling, offer higher sensitivity and more comprehensive coverage of the proteome compared to traditional gel-based approaches. nih.gov

Imaging Probes: The development of fluorescently tagged activity-based probes enables the visualization of enzyme activity and inhibitor engagement in living cells and organisms with high spatial and temporal resolution. nih.govchembites.org This allows for a more dynamic understanding of an inhibitor's effects.

Integral Competitive ABPP: This method allows for the differentiation of target sensitivity across a wide range of inhibitor concentrations without increasing the number of samples, providing a more rapid way to screen diverse chemicals. chemrxiv.org

Functional Annotation of Uncharacterized Serine Hydrolases

A significant challenge and a major goal in the field is to determine the physiological functions of the many serine hydrolases that remain uncharacterized. nih.govnih.gov The development of selective inhibitors is a critical step in this process. nih.gov

Inhibitors as Chemical Probes: Selective inhibitors serve as powerful tools to probe the function of uncharacterized enzymes in cellular and animal models. nih.govnih.gov By observing the biological effects of inhibiting a specific enzyme, researchers can infer its physiological role. nih.gov

ABPP for Target Identification: ABPP can be used to identify the targets of uncharacterized inhibitors, which can then be used to functionally annotate the corresponding enzymes. nih.gov For example, competitive ABPP with a pan-lipase inhibitor was used to identify seven serine hydrolases with potential lipolytic activity in Plasmodium falciparum. nih.gov

Correlation of Inhibition with Phenotype: A key strategy is to correlate the inhibition of a specific enzyme with an observable phenotype. This approach has been instrumental in linking numerous serine hydrolases to specific biological pathways. nih.gov The development of inhibitors is often a prerequisite for understanding the biology of an enzyme. nih.gov

Systematic Inhibitor Development: A systematic effort to develop selective inhibitors for all serine hydrolases, regardless of their currently known biological importance, is advocated. nih.gov This is based on the observation that the availability of high-quality chemical probes often precedes and drives the biological understanding of a protein. nih.gov

Discovery of Novel Substrates and Biological Pathways

There is no available scientific literature that describes the use of Serine Hydrolase Inhibitor-7 to identify previously unknown substrates of serine hydrolases or to elucidate new biological pathways.

Translating Research on Serine Hydrolase Inhibitors into Biological Inquiry

No research could be found that discusses the translation of findings specifically obtained through the use of this compound into broader biological questions or new avenues of investigation.

Q & A

Q. What is the molecular mechanism of action of SH-7, and how does it inhibit serine hydrolases?

SH-7 is a soluble epoxide hydrolase (sEH) inhibitor that targets the catalytic site of serine hydrolases. It exhibits IC50 values of 6.2 μM (human) and 0.15 μM (mouse), indicating species-specific potency . The inhibitor likely employs a carbamate-based mechanism, forming covalent adducts with the active-site serine residue, a common strategy for irreversible inhibition in serine hydrolases. Methodologically, confirmatory studies should use activity-based protein profiling (ABPP) with fluorophosphonate probes (e.g., ActivX™ Desthiobiotin-FP) to map SH-7's binding to active-site serines .

Q. What experimental assays are recommended for evaluating SH-7's inhibitory activity in vitro?

Key assays include:

- Fluorometric enzyme kinetics : Measure hydrolysis rates of fluorogenic substrates (e.g., p-nitrophenyl esters) at 412 nm in 96-well microplate formats .

- Thermal shift assays (DSF) : Determine SH-7-induced changes in enzyme stability by monitoring SYPRO Orange fluorescence during thermal denaturation .

- Competitive ABPP : Use fluorescent or biotinylated probes to quantify SH-7's occupancy of serine hydrolase active sites in proteomes .

Q. How can researchers assess SH-7's selectivity across serine hydrolase isoforms?

Utilize a "library-versus-library" screening approach:

- Incubate SH-7 with a panel of recombinant serine hydrolases (e.g., human APTs, bacterial esterases).

- Quantify residual enzymatic activity using fluorogenic substrates or ABPP.

- Cross-validate with proteome-wide ABPP to identify off-target interactions .

Advanced Research Questions

Q. How can structural insights guide the optimization of SH-7 for enhanced selectivity?

Comparative structural analysis of SH-7-bound serine hydrolases (e.g., sEH, APT1) via X-ray crystallography or homology modeling can reveal key interactions. For example:

- Identify hydrophobic pockets or cap domains (e.g., in OVCA2) that influence substrate selectivity .

- Engineer SH-7 derivatives with extended alkyl chains or steric bulk to exploit size-exclusion effects observed in enzymes like OVCA2, which prefer long-chain esters (>10 carbons) .

- Validate using mutagenesis (e.g., Ser→Ala substitutions in catalytic triads) to confirm binding specificity .

Q. What strategies mitigate off-target effects of SH-7 in complex biological systems?

- Proteomic deconvolution : Combine ABPP with quantitative mass spectrometry to map SH-7's interactome in target tissues .

- Covalent docking simulations : Predict off-target binding using tools like Schrödinger’s CovDock to prioritize modifications that reduce promiscuity .

- In vivo pharmacodynamic profiling : Administer SH-7 in animal models (e.g., cerulein-induced pancreatitis) and quantify inflammatory markers (e.g., cytokines) to assess functional specificity .

Q. How do contradictory substrate selectivity profiles (e.g., OVCA2 vs. FSH1) inform SH-7's application in cancer research?

OVCA2, a cancer-associated serine hydrolase, exhibits strict selectivity for long-chain esters, while homologs like FSH1 are more promiscuous . SH-7’s selectivity can be leveraged to:

- Probe OVCA2’s role in cancer proliferation using siRNA knockdown and SH-7 rescue experiments.

- Design ester prodrugs activated selectively by OVCA2 in tumor microenvironments .

- Contrast SH-7’s effects in OVCA2-high vs. low cell lines to dissect its therapeutic potential.

Q. What methodological advancements address SH-7’s limitations in in vivo studies?

- Metabolic stability assays : Incubate SH-7 with liver microsomes to identify susceptibility to esterase-mediated hydrolysis .

- Linker optimization : Replace labile ester bonds in SH-7 with stable alternatives (e.g., polyethylene glycol) to enhance plasma half-life .

- Tissue-specific delivery : Encapsulate SH-7 in liposomes functionalized with targeting ligands (e.g., folate for cancer cells) .

Data Analysis & Interpretation

Q. How should researchers resolve discrepancies in SH-7’s IC50 values across studies?

- Standardize assay conditions : Control pH, temperature, and substrate concentrations (e.g., use KM-adjusted values for Michaelis-Menten kinetics) .

- Validate with orthogonal methods : Compare fluorometric data with ABPP or HPLC-based activity measurements .

- Account for species differences : Use humanized enzyme models for translational relevance .

Q. What statistical frameworks are appropriate for analyzing SH-7’s dose-response data?

- Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50 and Hill coefficients.

- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons of catalytic efficiency (kcat/KM) .

- Use principal component analysis (PCA) to cluster SH-7’s activity profiles across enzyme families .

Ethical & Translational Considerations

Q. What preclinical models best recapitulate SH-7’s anti-inflammatory effects observed in murine studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.